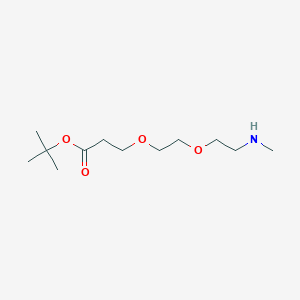

Methylamino-PEG2-t-butyl ester

Descripción general

Descripción

Methylamino-PEG2-t-butyl ester is a polyethylene glycol derivative containing a methylamine group and a tert-butyl ester. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde), and other functional groups, while the tert-butyl protected carboxyl group can be deprotected under acidic conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methylamino-PEG2-t-butyl ester typically involves the reaction of polyethylene glycol with methylamine and tert-butyl ester. The process begins with the activation of polyethylene glycol, followed by the introduction of the methylamine group. The tert-butyl ester is then introduced to protect the carboxyl group. The reaction conditions often involve the use of anhydrous solvents and catalysts such as boron trifluoride diethyl etherate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts ensures efficient esterification .

Análisis De Reacciones Químicas

Types of Reactions

Methylamino-PEG2-t-butyl ester undergoes various chemical reactions, including:

Oxidation: The methylamine group can be oxidized to form corresponding amides.

Reduction: The ester group can be reduced to alcohols under specific conditions.

Substitution: The methylamine group can participate in nucleophilic substitution reactions with carboxylic acids and carbonyl compounds

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like acyl chlorides and anhydrides are commonly used in substitution reactions

Major Products

Oxidation: Formation of amides.

Reduction: Formation of alcohols.

Substitution: Formation of amides and esters

Aplicaciones Científicas De Investigación

Chemistry

Methylamino-PEG2-t-butyl ester serves as an important linker in the synthesis of complex molecules and polymers. Its ability to form stable amide bonds with carboxylic acids enhances its utility in constructing intricate chemical architectures.

Biology

In biological research, this compound facilitates the conjugation of biomolecules, significantly improving their solubility and stability. This property is crucial for developing bioconjugates used in various assays and therapeutic applications.

Medicine

One of the most notable applications of this compound is in drug delivery systems. It enhances the pharmacokinetics of therapeutic agents by improving their solubility and bioavailability. Recent studies have explored its use in developing Proteolysis Targeting Chimeras (PROTACs), which target specific proteins for degradation via the ubiquitin-proteasome system, showing promise in cancer therapies .

Anticancer Activity

Recent studies have evaluated compounds linked to this compound for their anticancer effects. For instance:

- Breast Cancer Cell Lines : Compounds synthesized using this linker demonstrated significant antiproliferative effects on various breast cancer cell lines (MCF-7, SK-BR-3, MDA-MB-231). The following table summarizes the findings:

| Compound | Cell Line | IC50 (µM) | Treatment Duration |

|---|---|---|---|

| Compound A | MCF-7 | 1.5 | 72 hours |

| Compound B | SK-BR-3 | 2.0 | 72 hours |

| Compound C | MDA-MB-231 | 1.8 | 72 hours |

These results indicate that compounds linked to this compound can effectively inhibit cancer cell growth, suggesting potential therapeutic applications .

The mechanism of action involves the ability of the methylamine group to react with various functional groups to form stable amide bonds. The PEG spacer not only enhances solubility but also improves biocompatibility, making this compound ideal for use in drug delivery systems and bioconjugates .

Mecanismo De Acción

The mechanism of action of Methylamino-PEG2-t-butyl ester involves its ability to react with various functional groups. The methylamine group can form stable amide bonds with carboxylic acids, while the polyethylene glycol spacer enhances solubility and biocompatibility. The tert-butyl ester group can be deprotected under acidic conditions, allowing for further functionalization .

Comparación Con Compuestos Similares

Similar Compounds

Methylamino-PEG2-Boc: Similar structure but with a Boc (tert-butoxycarbonyl) protecting group instead of a tert-butyl ester.

Methylamino-PEG2-acetate: Contains an acetate group instead of a tert-butyl ester.

Methylamino-PEG2-propionate: Contains a propionate group instead of a tert-butyl ester

Uniqueness

Methylamino-PEG2-t-butyl ester is unique due to its combination of a methylamine group and a tert-butyl ester, which provides specific reactivity and protection. The polyethylene glycol spacer enhances solubility and biocompatibility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Actividad Biológica

Methylamino-PEG2-t-butyl ester is a compound that has garnered attention in the field of medicinal chemistry, particularly for its role as a linker in the development of PROTACs (Proteolysis Targeting Chimeras). This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- PEG Linker : The polyethylene glycol (PEG) moiety enhances solubility and bioavailability.

- t-butyl Ester : Provides stability and protects functional groups during synthesis.

- Methylamino Group : Imparts specific biological interactions that can be exploited in drug design.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of PEG with a t-butyl protected carboxylic acid, followed by the introduction of the methylamino group. This multi-step process allows for the precise control of the compound's properties.

This compound serves primarily as a linker in PROTACs, which are designed to target specific proteins for degradation via the ubiquitin-proteasome system. This mechanism is crucial for regulating protein levels and has implications in cancer therapy and other diseases.

Anticancer Activity

Recent studies have evaluated the efficacy of compounds linked to this compound in various cancer cell lines. For instance:

- Breast Cancer Cell Lines : Compounds synthesized with this linker demonstrated significant antiproliferative effects on MCF-7, SK-BR-3, and MDA-MB-231 breast cancer cells. These effects were assessed using IC50 values, indicating concentration-dependent inhibition of cell growth (see Table 1) .

| Compound | Cell Line | IC50 (µM) | Treatment Duration |

|---|---|---|---|

| Compound A | MCF-7 | 1.5 | 72 hours |

| Compound B | SK-BR-3 | 2.0 | 72 hours |

| Compound C | MDA-MB-231 | 1.8 | 72 hours |

Pharmacokinetics

Pharmacokinetic studies indicate that compounds linked to this compound exhibit favorable distribution profiles. For example, one lead compound showed moderate brain exposure with a half-life of approximately 0.74 hours, suggesting potential for central nervous system targeting .

Case Studies

- Breast Cancer Treatment :

- Glioblastoma :

Propiedades

IUPAC Name |

tert-butyl 3-[2-[2-(methylamino)ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO4/c1-12(2,3)17-11(14)5-7-15-9-10-16-8-6-13-4/h13H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVMNTSUPHZLJHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.